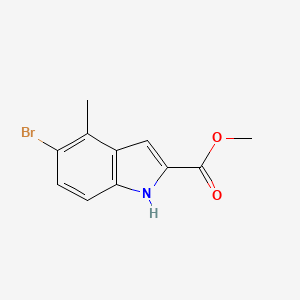

Methyl 5-bromo-4-methyl-1H-indole-2-carboxylate

Description

Methyl 5-bromo-4-methyl-1H-indole-2-carboxylate (C₁₁H₁₀BrNO₂) is a substituted indole derivative with a molecular weight of 268.11 g/mol and a purity exceeding 95% . The compound features a bromine atom at the 5-position and a methyl group at the 4-position of the indole core, with a methyl ester moiety at the 2-carboxylate position. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

methyl 5-bromo-4-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-6-7-5-10(11(14)15-2)13-9(7)4-3-8(6)12/h3-5,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARDMGFWAOBPHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=C(N2)C(=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4-methyl-1H-indole-2-carboxylate typically involves the bromination of 4-methylindole followed by esterification. One common method is the Bartoli indole synthesis, which involves the reaction of a nitroarene with an organolithium reagent to form the indole core. The bromination is then carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane. The final step involves esterification using methanol and a suitable acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of 5-substituted indole derivatives.

Oxidation: Formation of 4-methyl-1H-indole-2-carboxylic acid or 4-methyl-1H-indole-2-carboxaldehyde.

Reduction: Formation of 5-bromo-4-methyl-1H-indole-2-methanol.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-bromo-4-methyl-1H-indole-2-carboxylate has garnered attention for its potential therapeutic applications. The indole structure is a core component in many biologically active molecules, contributing to the compound's relevance in drug discovery.

Potential Biological Activities:

- Anticancer Properties: Research indicates that derivatives of this compound may exhibit anticancer activity. The presence of the bromine atom enhances the compound's reactivity, potentially allowing it to interact with biological targets involved in cancer progression.

- Antimicrobial Activity: Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Effects: The compound's structure allows it to modulate inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases .

Synthetic Organic Chemistry

The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.

Synthesis and Derivatives:

- Functionalization: The bromine atom at the 5-position allows for various coupling reactions, making it easier to introduce additional functional groups. This property is crucial for synthesizing novel compounds with enhanced biological activities.

- Indole Derivatives: this compound is often utilized in the synthesis of other indole derivatives, which are vital in pharmaceuticals and agrochemicals.

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound has potential uses in material science.

Polymer Chemistry:

- The compound can be incorporated into polymer matrices to impart specific properties, such as increased thermal stability or enhanced mechanical strength. This application is particularly relevant in developing new materials for industrial use .

Case Studies

Several studies illustrate the practical applications of this compound:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the ester group can participate in binding interactions, influencing the compound’s biological activity. The indole core can also engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids .

Comparison with Similar Compounds

Ethyl 5-bromo-1H-indole-2-carboxylate (Compound 1)

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3)

- Structure : Features a 5-fluoro substituent (vs. 5-bromo) and a benzoylated amide at the 2-position.

- Synthesized via condensation with 4-aminobenzophenone under reflux, yielding a 37.5% product .

5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 63b)

- Structure : Contains bromine at position 5, fluorine at position 7, and an N-methyl-N-phenyl carboxamide.

- Impact : The dual halogenation (Br, F) enhances electrophilic reactivity, while the bulky phenyl group introduces steric hindrance. Synthesized via amidation of 5-bromo-7-fluoroindole-2-carboxylic acid .

Physicochemical Properties

Key Observations :

- Bromine at position 5 increases molecular weight and polarizability compared to fluorine.

- Methyl esters (e.g., target compound) generally exhibit lower boiling points and higher volatility than amide derivatives.

Biological Activity

Methyl 5-bromo-4-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a planar indole ring system with a bromine atom at the 5-position and a methyl group at the 4-position. The ester functional group at the 2-position enhances its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 254.08 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the ester group allows for significant binding interactions that influence cellular pathways. Notably, the indole core can participate in π-π stacking interactions with aromatic residues in proteins or nucleic acids, which may enhance binding affinity .

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Anticancer Effects

This compound has been investigated for its anticancer properties. It has demonstrated cytotoxicity against several cancer cell lines, suggesting its potential as an anti-cancer agent. The compound's mechanism involves modulation of key signaling pathways related to cell proliferation and apoptosis .

Case Studies and Research Findings

- HIV Integrase Inhibition : A related study on indole derivatives demonstrated that certain compounds could effectively inhibit HIV-1 integrase activity, showcasing the potential for this compound to be developed into an antiviral agent. The IC50 values for some derivatives were reported as low as 0.13 μM, indicating strong inhibitory effects .

- Tumor Growth Inhibition : In xenograft models, compounds similar to this compound displayed significant anti-tumor activity. These findings suggest that this compound may contribute to the development of novel cancer therapies targeting specific tumor types .

- Inflammation Modulation : Studies have also highlighted the compound's role in modulating inflammatory responses, making it a candidate for treating conditions characterized by excessive inflammation .

Data Table: Biological Activities Summary

Q & A

Q. What are the standard synthetic routes for Methyl 5-bromo-4-methyl-1H-indole-2-carboxylate?

The compound is typically synthesized via bromination of a pre-functionalized indole core. A common approach involves:

- Bromination : Using N-bromosuccinimide (NBS) or bromine in acetic acid or dichloromethane to introduce bromine at the 5-position of the indole ring .

- Esterification : Subsequent reaction with methanol in the presence of acid catalysts (e.g., H₂SO₄) to form the methyl ester at the 2-position .

- Methylation : Introduction of the 4-methyl group via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions .

Q. What characterization techniques are essential for verifying the structure of this compound?

- NMR Spectroscopy : and NMR confirm substituent positions and purity. For example, the methyl ester group typically appears as a singlet at ~3.9 ppm in NMR .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H] at m/z 283.0) .

- TLC : Used to monitor reaction progress; R values in solvents like ethyl acetate/hexane (70:30) help assess polarity .

Q. What are the common chemical reactions involving this compound?

- Nucleophilic Substitution : The bromine atom at position 5 can undergo Suzuki-Miyaura cross-coupling with aryl boronic acids to generate biaryl derivatives .

- Ester Hydrolysis : The methyl ester can be hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/EtOH) for further functionalization .

- Condensation Reactions : The 2-carboxylate group participates in cyclization with amines or thiols to form heterocyclic systems (e.g., thiazoles) .

Advanced Research Questions

Q. How can contradictory data in reaction yields be analyzed and resolved?

Discrepancies often arise from solvent choice, catalyst efficiency, or purification methods. For example:

- Solvent Effects : PEG-400/DMF mixtures with CuI catalysts yield ~50% product in coupling reactions, while acetic acid reflux may improve crystallinity but reduce yield .

- Catalyst Optimization : Transitioning from CuI to Pd(PPh₃)₄ in cross-couplings can enhance regioselectivity and yield .

- Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) versus recrystallization (DMF/acetic acid) impacts purity and recovery .

Q. What strategies are effective for optimizing reaction conditions to improve yields?

- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and catalyst loading to identify optimal parameters .

- Microwave-Assisted Synthesis : Reduces reaction time for steps like bromination or esterification, minimizing side reactions .

- Inert Atmosphere : Using N₂ or Ar prevents oxidation of sensitive intermediates, particularly in palladium-catalyzed reactions .

Q. How can computational tools aid in predicting biological activity or reaction pathways?

Q. How can spectral ambiguities (e.g., overlapping NMR peaks) be resolved?

- 2D NMR Techniques : COSY and HSQC clarify proton-proton correlations and carbon assignments, critical for distinguishing regioisomers .

- Deuterated Solvents : Using DMSO-d₆ instead of CDCl₃ resolves broadening caused by hydrogen bonding .

Q. What methodologies are used to study the compound’s interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.